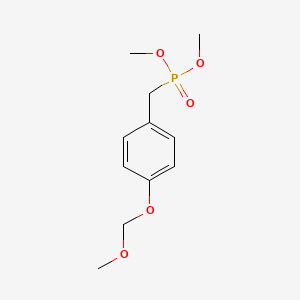
4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents.
Introduction of the cyano group: This step may involve the use of cyanating agents such as cyanogen bromide or copper(I) cyanide.
Substitution reactions: The phenyl and piperidinyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Addition of the trifluoromethyl group: This can be done using trifluoromethylating agents like trifluoromethyl iodide or Ruppert-Prakash reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or piperidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenated precursors and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano, phenyl, piperidinyl, and trifluoromethyl groups could influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Cyano-1-phenyl-3-(trifluoromethyl)pyrazole: Lacks the piperidinyl group.
1-Phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole: Lacks the cyano group.
4-Cyano-1-phenyl-5-(piperidin-1-YL)pyrazole: Lacks the trifluoromethyl group.
Uniqueness
The unique combination of the cyano, phenyl, piperidinyl, and trifluoromethyl groups in 4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole imparts distinct chemical properties, such as increased lipophilicity, potential for hydrogen bonding, and electronic effects, which can influence its reactivity and interactions in various applications.
特性
分子式 |
C16H15F3N4 |
|---|---|
分子量 |
320.31 g/mol |
IUPAC名 |
1-phenyl-5-piperidin-1-yl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C16H15F3N4/c17-16(18,19)14-13(11-20)15(22-9-5-2-6-10-22)23(21-14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2 |
InChIキー |
ZLOYTXDWZPOLKV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=C(C(=NN2C3=CC=CC=C3)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



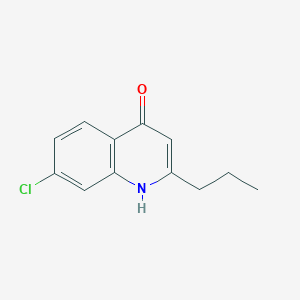
![(2S,3aR,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B13716841.png)
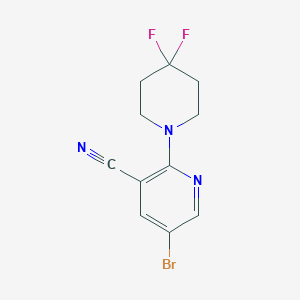
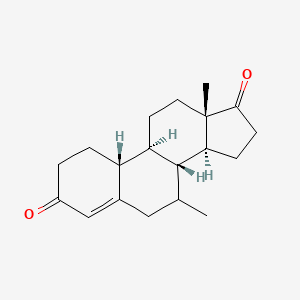
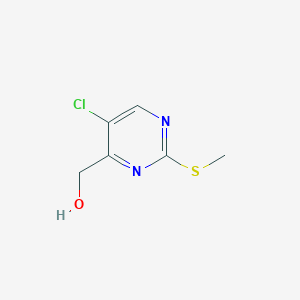

![3-Amino-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13716864.png)
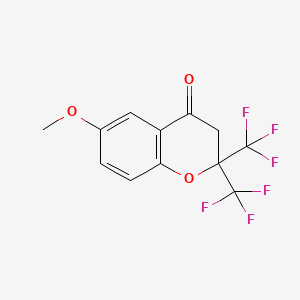
![N-Isopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716889.png)
![2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716894.png)
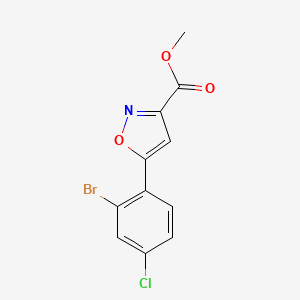
![7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-boronic Acid Pinacol Ester](/img/structure/B13716906.png)
